molecular formula C12H10ClNO3 B2709341 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone CAS No. 1164520-93-7

5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone

Cat. No.: B2709341
CAS No.: 1164520-93-7
M. Wt: 251.67
InChI Key: ZABONBWDFLIFPE-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol This compound features a unique structure that includes a furanone ring substituted with a 4-chloroanilino group and a methoxy group

Scientific Research Applications

5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone has been explored for various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle it with care and use appropriate safety measures when conducting experiments.

Preparation Methods

The synthesis of 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone typically involves the reaction of 4-chloroaniline with 4-methoxy-2(5H)-furanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the chloro or methoxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone can be compared with other similar compounds such as:

    5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound has a similar structure but features a pyrimidinetrione ring instead of a furanone ring.

    5-[(2-chloro-4-nitroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione: Another related compound with a different substitution pattern on the aniline ring.

    5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound has an ethoxy group instead of a methoxy group.

Properties

IUPAC Name

5-[(4-chlorophenyl)iminomethyl]-4-methoxyfuran-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-10-6-12(15)17-11(10)7-14-9-4-2-8(13)3-5-9/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTNUEPSHFRLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC(=C1)O)C=NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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